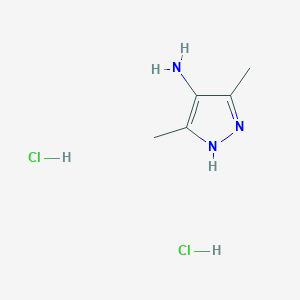![molecular formula C22H22N4O3 B2605555 6-[5-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415624-97-2](/img/structure/B2605555.png)
6-[5-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 2,3-dihydro-1,4-benzodioxin moiety . This structure is also found in other biologically significant compounds . For example, silybin, a major component of silymarin extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits noteworthy anti-hepatotoxic and antibacterial activity .
科学的研究の応用
Antibacterial Applications
The compound has shown promise in the field of antibacterial research. It has been studied for its ability to inhibit bacterial biofilm formation, which is a crucial aspect of combating bacterial infections. The presence of the 2,3-dihydro-1,4-benzodioxin moiety contributes to its antibacterial efficacy .
Enzyme Inhibition
Research indicates that derivatives of 1,4-benzodioxin, like our compound of interest, have been evaluated for their enzyme inhibitory activities. They have been found to exhibit moderate inhibition of enzymes such as cholinesterases and lipoxygenase, which are involved in various physiological processes .
Hemolytic Activity
The hemolytic activity of compounds containing the 1,4-benzodioxin structure has been assessed to determine their safety profile as potential therapeutic agents. The compound has been part of studies to evaluate its cytotoxicity and its potential to cause hemolysis .
Pharmacological Significance
Compounds with the 1,4-benzodioxin structure have been recognized for their pharmacological importance across various therapeutic areas. They have been identified as possessing anti-inflammatory, anti-arthritic, and antioxidant properties, which could be leveraged in drug development .
Anti-Hepatotoxic Potential
The anti-hepatotoxic potential of molecules containing the 1,4-benzodioxane ring system has been explored. Such compounds, including our compound of interest, may show significant potential as anti-hepatotoxic agents, which is beneficial for treating liver-related disorders .
Blood Pressure Regulation
Molecules bearing the 1,4-benzodioxane moiety have been associated with the prolonged lowering of blood pressure. This suggests that our compound could be investigated for its potential use in managing hypertension .
Anti-Cancer Research
Sulfonamides, which are structurally related to our compound, have been reported to display properties that could inhibit cancer cell growth. Therefore, the compound could be studied for its potential anti-cancer applications .
Treatment of Neurodegenerative Diseases
The compound’s framework, which includes sulfonamide and benzodioxane fragments, may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This is due to their reported effectiveness in inhibiting enzymes involved in the progression of these diseases .
将来の方向性
The future research directions for this compound could include further exploration of its potential biological activities, given the known activities of compounds with similar structural features . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties.
特性
IUPAC Name |
6-[5-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c23-8-15-5-6-21(24-9-15)25-10-16-12-26(13-17(16)11-25)22(27)7-18-14-28-19-3-1-2-4-20(19)29-18/h1-6,9,16-18H,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDKJKKPXFHMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CC4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{5-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

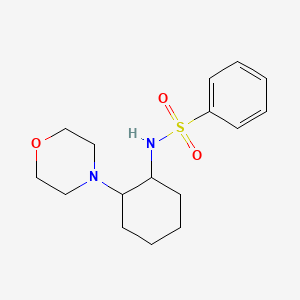
triazin-4-one](/img/structure/B2605473.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2605475.png)
![Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2605476.png)
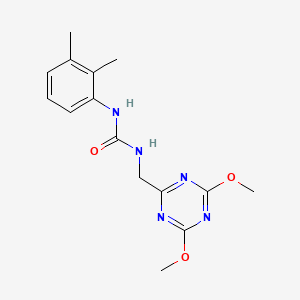
![7-Chlorothieno[2,3-D]pyridazine](/img/structure/B2605478.png)
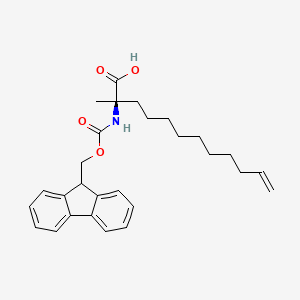
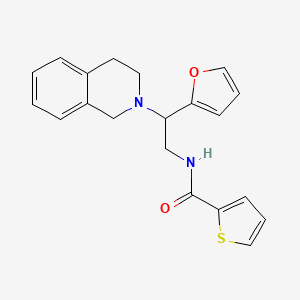
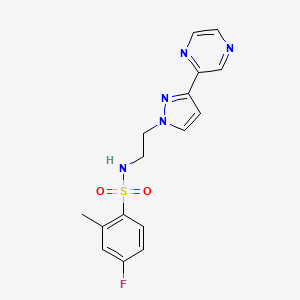
![4-[[2-[[4-[[[(Adamantane-1-yl)acetyl]amino]acetyl]piperazine-1-yl]methyl]phenoxy]methyl]benzoic acid methyl ester](/img/structure/B2605485.png)
![methyl 3-(N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2605490.png)
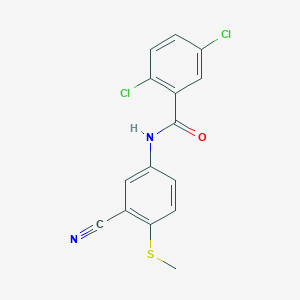
![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)
